molecular formula C16H21NO3 B047032 Benzyl cis-(6-hydroxymethyl)cyclohex-3-enylcarbamate CAS No. 124678-01-9

Benzyl cis-(6-hydroxymethyl)cyclohex-3-enylcarbamate

Cat. No.: B047032
CAS No.: 124678-01-9
M. Wt: 275.34 g/mol
InChI Key: AOAJLOBEFOQPKW-GJZGRUSLSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl cis-(6-hydroxymethyl)cyclohex-3-enylcarbamate typically involves the reaction of benzyl alcohol with cis-(6-hydroxymethyl)cyclohex-3-enyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Benzyl cis-(6-hydroxymethyl)cyclohex-3-enylcarbamate is widely used in various fields of scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in proteomics research to study protein interactions and functions.

    Medicine: Investigated for potential therapeutic applications, including drug delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl cis-(6-hydroxymethyl)cyclohex-3-enylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation, but it is known to modulate protein functions and cellular processes .

Comparison with Similar Compounds

Comparison: this compound is unique due to its specific cis-configuration, which imparts distinct chemical and biological properties compared to its trans-isomer and other analogs. This configuration affects its reactivity, binding affinity, and overall efficacy in various applications .

Properties

CAS No.

124678-01-9

Molecular Formula

C16H21NO3

Molecular Weight

275.34 g/mol

IUPAC Name

benzyl N-[(1S,6R)-6-(hydroxymethyl)cyclohex-3-en-1-yl]-N-methylcarbamate

InChI

InChI=1S/C16H21NO3/c1-17(15-10-6-5-9-14(15)11-18)16(19)20-12-13-7-3-2-4-8-13/h2-8,14-15,18H,9-12H2,1H3/t14-,15-/m0/s1

InChI Key

AOAJLOBEFOQPKW-GJZGRUSLSA-N

Isomeric SMILES

CN([C@H]1CC=CC[C@H]1CO)C(=O)OCC2=CC=CC=C2

SMILES

CN(C1CC=CCC1CO)C(=O)OCC2=CC=CC=C2

Canonical SMILES

CN(C1CC=CCC1CO)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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